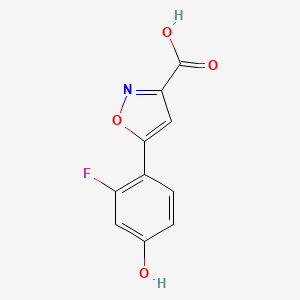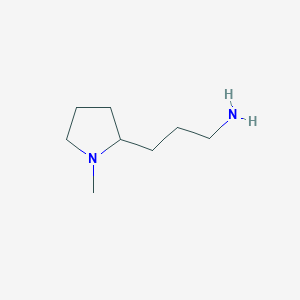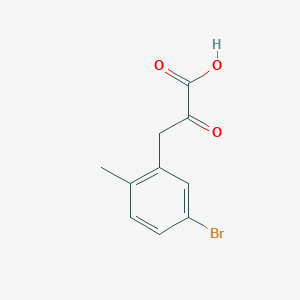
3-(5-Bromo-2-methylphenyl)-2-oxopropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Bromo-2-methylphenyl)-2-oxopropanoic acid is an organic compound with a bromine atom attached to a methyl-substituted phenyl ring and a keto group on the propanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to achieve selective bromination . The subsequent steps involve oxidation and carboxylation reactions to introduce the oxo and carboxylic acid groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and oxidation processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-Bromo-2-methylphenyl)-2-oxopropanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The keto group can be reduced to an alcohol, or the compound can undergo further oxidation to form more complex derivatives.
Coupling Reactions: The phenyl ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for introducing the oxo group.
Carboxylation: Carbon dioxide (CO2) under basic conditions.
Major Products
The major products formed from these reactions include substituted phenyl derivatives, alcohols, and biaryl compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-(5-Bromo-2-methylphenyl)-2-oxopropanoic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drug candidates.
Material Science: It can be used in the preparation of polymers and other advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(5-Bromo-2-methylphenyl)-2-oxopropanoic acid involves its interaction with various molecular targets. The bromine atom and the keto group play crucial roles in its reactivity, allowing it to participate in a range of chemical transformations. The compound can act as an electrophile in substitution reactions and as a substrate in oxidation-reduction processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(5-Bromo-2-methoxyphenyl)-2-oxopropanoic acid: Similar structure but with a methoxy group instead of a methyl group.
3-(5-Bromo-2-chlorophenyl)-2-oxopropanoic acid: Contains a chlorine atom instead of a methyl group.
3-(5-Bromo-2-nitrophenyl)-2-oxopropanoic acid: Contains a nitro group instead of a methyl group.
Uniqueness
3-(5-Bromo-2-methylphenyl)-2-oxopropanoic acid is unique due to the presence of the methyl group, which can influence its reactivity and the types of reactions it undergoes. The methyl group can also affect the compound’s physical properties, such as solubility and melting point, making it distinct from its analogs.
Propriétés
Formule moléculaire |
C10H9BrO3 |
|---|---|
Poids moléculaire |
257.08 g/mol |
Nom IUPAC |
3-(5-bromo-2-methylphenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C10H9BrO3/c1-6-2-3-8(11)4-7(6)5-9(12)10(13)14/h2-4H,5H2,1H3,(H,13,14) |
Clé InChI |
VZRBEKNENSTORS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)Br)CC(=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


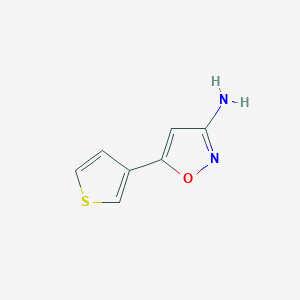
![tert-butyl 4-{[(3R)-3-hydroxypyrrolidin-1-yl]methyl}piperidine-1-carboxylate hydrochloride](/img/structure/B15322056.png)
![tert-butyl(2S,4R)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoro-5-hydroxypentanoate](/img/structure/B15322062.png)

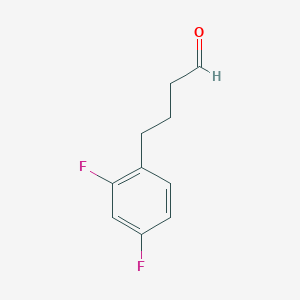

![1-[1-(4-Bromophenyl)cyclopropyl]-2-chloroethan-1-one](/img/structure/B15322102.png)
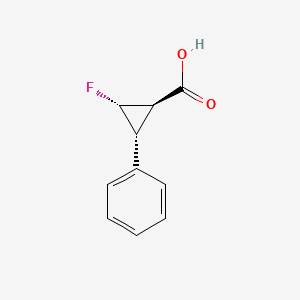
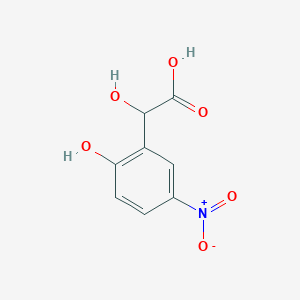
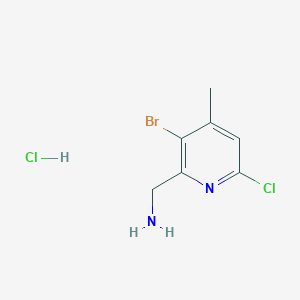
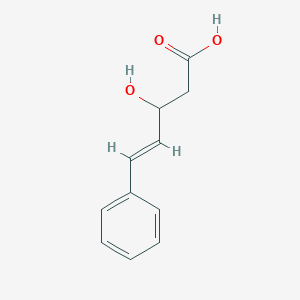
![6,7-Dimethoxy-2-(4-{6-oxaspiro[3.4]octane-7-carbonyl}piperazin-1-yl)quinazolin-4-amine hydrochloride](/img/structure/B15322113.png)
